1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the coupling of the pyrazole derivative with the piperidinecarboxamide moiety, which can be achieved through amide bond formation reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of the enzyme LmPTR1, which is involved in the biosynthesis of folate in parasites. This interaction inhibits the enzyme’s activity, leading to the death of the parasite .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a pyrazole ring and a piperidinecarboxamide moiety. Similar compounds include:
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-AMINE: Another pyrazole derivative with different functional groups.
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE: A compound with a similar pyrazole ring but different substituents.
Properties
Molecular Formula |
C18H29N5O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H29N5O4S/c1-14-16(12-20-21(14)2)28(26,27)23-11-3-6-15(13-23)18(25)19-8-5-10-22-9-4-7-17(22)24/h12,15H,3-11,13H2,1-2H3,(H,19,25) |
InChI Key |
DNQSOBMZUANWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCCC3=O |
Origin of Product |
United States |
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